molecular formula C12H14O2 B304486 1-(3-Propanoylphenyl)propan-1-one

1-(3-Propanoylphenyl)propan-1-one

Cat. No.: B304486
M. Wt: 190.24 g/mol
InChI Key: GOKWLWCXKNANNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Propanoylphenyl)propan-1-one is a propiophenone derivative characterized by a phenyl ring substituted with a propanoyl group (-COCH₂CH₃) at the meta position (3-position) and a ketone group at the benzylic position. These analogs serve as key intermediates in pharmaceuticals, agrochemicals, and materials science, highlighting the relevance of understanding substituent effects on reactivity and bioactivity.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(3-propanoylphenyl)propan-1-one

InChI

InChI=1S/C12H14O2/c1-3-11(13)9-6-5-7-10(8-9)12(14)4-2/h5-8H,3-4H2,1-2H3

InChI Key

GOKWLWCXKNANNW-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)CC

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Fluorophenyl)propan-1-one

  • Reactivity : Achieved 73% yield in C-O coupling with N-hydroxyphthalimide (NHPI) ().
  • Selectivity : Benzylic positions remain intact, favoring α-position coupling ().
  • Biological Activity: Not explicitly reported, but fluorinated analogs are often explored for metabolic stability in drug design.

1-(3-Chlorophenyl)propan-1-one

  • Reactivity : Yielded 64–67% in coupling reactions with NHPI and HOBt ().
  • Applications : Intermediate in Bupropion synthesis ().

1-(3-Bromo-4-chlorophenyl)propan-1-one

  • Physicochemical Properties : Reported as α-bromo-β-chloroacetone, a reactive alkylating agent ().
  • Synthetic Utility : Halogenated derivatives are precursors for cross-coupling reactions.

Oxygenated Derivatives

1-(3-Methoxyphenyl)propan-1-one

  • Synthesis : Prepared via conventional alkylation or coupling methods ().
  • Biological Activity : Methoxy-substituted analogs exhibit antifungal activity against Botrytis cinerea and Fusarium spp. ().

1-(2,6-Dihydroxyphenyl)propan-1-one

  • Bioactivity : Demonstrated significant antifungal activity (MIC: 12.5–25 μg/mL) against plant pathogens ().
  • Structural Feature : Hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and target binding.

Heterocyclic and Complex Derivatives

1-(5-Bromothiophen-2-yl)propan-1-one

  • Reactivity : Moderate yields (50–58%) in C-O coupling, lower than aryl analogs due to thiophene’s electron-rich nature ().
  • Applications : Thiophene derivatives are pivotal in material science and optoelectronics.

3-(Dimethylamino)-1-(3-benzyloxyphenyl)propan-1-one

  • Pharmaceutical Relevance : Hybrid structures are explored as multitarget ligands, including histamine H3 receptor modulators ().

Substituent Effects and Trends

  • Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl, Br) enhance coupling reaction yields (65–73%) by stabilizing reactive intermediates via inductive effects ().
  • Electron-Donating Groups (EDGs) : Methoxy and hydroxyl groups reduce coupling efficiency but improve bioactivity through solubility and target interactions ().
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) retain moderate yields (68%) but limit further functionalization ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.